DCBPy

描述

Structure

3D Structure

属性

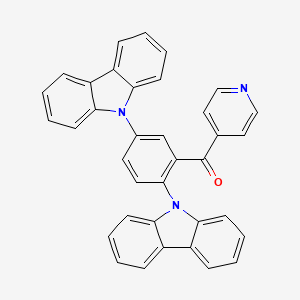

分子式 |

C36H23N3O |

|---|---|

分子量 |

513.6 g/mol |

IUPAC 名称 |

[2,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C36H23N3O/c40-36(24-19-21-37-22-20-24)30-23-25(38-31-13-5-1-9-26(31)27-10-2-6-14-32(27)38)17-18-35(30)39-33-15-7-3-11-28(33)29-12-4-8-16-34(29)39/h1-23H |

InChI 键 |

PJBNUMKDKQMUMD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C(=O)C8=CC=NC=C8 |

产品来源 |

United States |

Foundational & Exploratory

The Core Structure and Biological Significance of DCBPy: A Technical Guide

An In-depth Examination of 2,2'-Bipyridine-4,4'-dicarboxylic acid (DCBPy) and its Role in the Development of Novel Therapeutics

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-4,4'-dicarboxylic acid (this compound), a pivotal organic ligand in the synthesis of metal complexes with significant potential in drug development. The content herein is tailored for researchers, scientists, and professionals in the field of medicinal chemistry and oncology, offering a detailed exploration of the structure, synthesis, and biological activity of this compound and its coordination compounds, with a particular focus on a representative ruthenium(II) complex, cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II).

The Structural Foundation: 2,2'-Bipyridine-4,4'-dicarboxylic acid (this compound)

This compound, systematically named 2,2'-Bipyridine-4,4'-dicarboxylic acid, is a heterocyclic compound with the molecular formula C₁₂H₈N₂O₄. Its structure is characterized by two pyridine rings linked at the 2 and 2' positions, with carboxylic acid groups substituted at the 4 and 4' positions. This arrangement provides a planar, rigid bidentate N,N-donor ligand framework, which is crucial for its ability to form stable octahedral complexes with various transition metals.

The presence of the carboxylic acid functional groups significantly influences the solubility and electronic properties of the resulting metal complexes, often enhancing their biological activity and enabling further functionalization.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molar Mass | 244.20 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Synthesis and Characterization of a Core Complex: cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II)

A representative and extensively studied metal complex incorporating the this compound ligand is cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II). The synthesis of this complex is a cornerstone for many of the biological studies discussed in this guide.

Synthesis Protocol

The synthesis is typically achieved through the reaction of a ruthenium(III) chloride hydrate with 2,2'-bipyridine-4,4'-dicarboxylic acid in a suitable solvent, followed by reduction of the ruthenium center.

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

2,2'-Bipyridine-4,4'-dicarboxylic acid (this compound)

-

N,N-Dimethylformamide (DMF)

-

Lithium chloride (LiCl)

-

Acetone

-

Diethyl ether

Procedure:

-

A mixture of RuCl₃·3H₂O, a stoichiometric equivalent of this compound, and an excess of LiCl is suspended in DMF.

-

The mixture is refluxed for several hours, during which the ruthenium is reduced from Ru(III) to Ru(II) and coordinates with the this compound ligands.

-

After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

-

The product is precipitated by the addition of acetone.

-

The resulting solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield the cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) complex.

Characterization

The synthesized complex is characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

-

¹H NMR Spectroscopy: Confirms the coordination of the this compound ligand to the ruthenium center by characteristic shifts in the proton signals of the pyridine rings.

-

Infrared (IR) Spectroscopy: Shows characteristic vibrational bands for the C=N and C=O functional groups of the this compound ligand.

-

UV-Visible (UV-Vis) Spectroscopy: Reveals metal-to-ligand charge transfer (MLCT) bands, which are characteristic of ruthenium-polypyridyl complexes.

-

Elemental Analysis: Determines the elemental composition of the complex, confirming the expected stoichiometry.

Biological Activity and Mechanism of Action

Ruthenium complexes containing the this compound ligand have demonstrated significant potential as anticancer agents. Their mechanism of action is multifaceted, primarily involving interaction with DNA and the induction of apoptosis.

Cytotoxicity

The cytotoxic activity of cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. For comparison, the activity of cisplatin, a widely used chemotherapy drug, is also included.

| Cell Line | Cancer Type | cis-Ru(this compound)₂Cl₂ IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 | 11.5 ± 0.9 |

| HeLa | Cervical Carcinoma | 12.3 ± 0.8 | 8.7 ± 0.6 |

| A549 | Lung Carcinoma | 25.4 ± 2.1 | 18.2 ± 1.5 |

| HCT116 | Colon Carcinoma | 18.9 ± 1.5 | 14.3 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

DNA Interaction

A primary mechanism of action for these ruthenium complexes is their interaction with DNA. This interaction can occur through various modes, including intercalation and groove binding, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.

Induction of Apoptosis

cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of specific signaling pathways, most notably the p53-mediated pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the ruthenium complex and cisplatin in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a dose-response curve.[1][2]

Ethidium Bromide Displacement Assay for DNA Binding

This fluorescence-based assay is used to investigate the intercalative binding of a compound to DNA. Ethidium bromide (EtBr), a known DNA intercalator, exhibits enhanced fluorescence upon binding to DNA. A compound that can displace EtBr from the DNA will cause a quenching of the fluorescence.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Ethidium bromide (EtBr) solution

-

Ruthenium complex solution

-

Fluorimeter

Procedure:

-

Prepare a solution of CT-DNA in Tris-HCl buffer.

-

Add EtBr to the CT-DNA solution to a final concentration that gives a significant fluorescence signal.

-

Titrate the DNA-EtBr solution with increasing concentrations of the ruthenium complex.

-

After each addition, allow the solution to equilibrate for 5 minutes.

-

Measure the fluorescence emission spectrum (typically with excitation at ~520 nm and emission measured from 550 to 700 nm).

-

The quenching of the EtBr fluorescence indicates the displacement of EtBr by the ruthenium complex, suggesting an intercalative binding mode.

Signaling Pathway Visualization

The induction of apoptosis by cis-Dichlorobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) is primarily mediated through the p53 signaling pathway. The following diagrams, generated using the DOT language, illustrate the proposed mechanism.

Caption: Experimental workflow for synthesis, characterization, and biological evaluation of the ruthenium complex.

Caption: Proposed p53-mediated apoptotic signaling pathway induced by the this compound-ruthenium complex.[3][4][5][6]

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. A ruthenium(II) β-carboline complex induced p53-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiating apoptosis and modulation of p53, Bcl2, and Bax by a novel chrysin ruthenium complex for effective chemotherapeutic efficacy against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid (DCBPy)

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of 2,2'-Bipyridine-4,4'-dicarboxylic acid (DCBPy), a key ligand in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug discovery.

Core Chemical Properties of this compound

This compound, also known as 2,2'-biisonicotinic acid, is a heterocyclic compound that acts as a bidentate chelating ligand. Its structure, featuring two carboxylic acid groups, allows for the formation of stable complexes with a variety of metal ions, most notably ruthenium. These complexes have garnered significant interest for their applications in dye-sensitized solar cells, catalysis, and as potential anticancer agents.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | [1][2] |

| CAS Number | 6813-38-3 | [2] |

| Appearance | White solid | [1] |

| Synonyms | This compound, 2,2'-Bipyridyl-4,4'-dicarboxylic acid, 2,2'-Biisonicotinic Acid | [2] |

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid (this compound)

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. Below are detailed protocols for three common methods.

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of this compound via oxidation or palladium-catalyzed coupling.

Method 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine with Potassium Permanganate

This method involves the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to carboxylic acids.

Experimental Protocol:

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixed system of water and nitric acid.[3]

-

Add potassium permanganate (KMnO₄) to the solution to initiate the oxidation reaction.[3]

-

Maintain the reaction under mild conditions with stirring.[3]

-

After the reaction is complete, cool the solution to room temperature.[3]

-

Perform suction filtration under reduced pressure to remove any insoluble matter.[3]

-

Adjust the pH of the filtrate to 1 by adding concentrated hydrochloric acid, which will cause the precipitation of white crystals of 2,2'-bipyridine-4,4'-dicarboxylic acid.[3]

-

Collect the crystals by suction filtration and wash them with deionized water.[3]

-

Dry the final product under vacuum. A yield of approximately 91-94% can be expected.[3]

Method 2: Oxidation of 4,4'-dimethyl-2,2'-bipyridine with Potassium Dichromate

An alternative oxidation method utilizes potassium dichromate in a strong acid.

Experimental Protocol:

-

Add 4,4'-dimethyl-2,2'-bipyridine gradually to a solution of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in concentrated sulfuric acid under constant magnetic stirring.[4]

-

Control the temperature of the reaction mixture as the reaction is exothermic.

-

After the addition is complete, continue stirring until the reaction is complete.

-

Pour the reaction mixture over ice to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and then with a suitable organic solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,2'-bipyridine-4,4'-dicarboxylic acid. A convenient and high-yield preparation has been reported using this method.[5]

Method 3: Palladium-Catalyzed Synthesis

This approach involves a palladium-catalyzed coupling reaction.

Experimental Protocol:

-

Dissolve 2-chloroisonicotinic acid and sodium hydroxide in a mixture of water and methanol.[1]

-

Add a palladium catalyst (10% by weight on activated carbon) to the mixture.[1]

-

Stir the mixture for 6 hours at 80-85°C.[1]

-

After the reaction, filter off the catalyst.[1]

-

Acidify the filtrate to a pH of 1 using hydrochloric acid, which will cause the precipitation of 2,2'-bipyridyl-4,4'-dicarboxylic acid as a white solid.[1]

-

A yield of around 85% can be achieved with this method.[1]

Biological Activity and Evaluation

Ruthenium complexes incorporating the this compound ligand have shown promising anticancer activity, often inducing cell death through apoptosis. A standard method to evaluate the cytotoxic effects of these compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HepG2, HeLa)

-

Culture medium (e.g., RPMI-1640)

-

This compound-containing ruthenium complex

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Multiplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.[6]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]

-

Compound Treatment: Treat the cells with various concentrations of the this compound-ruthenium complex. Include a solvent control (e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[6]

-

MTT Addition: After incubation, add 200 μL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 3 hours at 37°C.[6]

-

Formazan Solubilization: Discard the culture medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.[6]

-

Data Analysis: Express the results as a percentage of viable cells compared to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Apoptosis Signaling Pathway

Ruthenium complexes can induce apoptosis through various signaling pathways, including the mitochondria-mediated, death receptor-mediated, and endoplasmic reticulum (ER) stress pathways.[7] The mitochondrial pathway is a common mechanism.

Caption: Generalized mitochondrial pathway of apoptosis induced by this compound-ruthenium complexes.

This guide provides foundational knowledge for the synthesis and evaluation of this compound and its metal complexes. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

- 1. 2,2'-Bipyridine-4,4'-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. CN104892503A - Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 4. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2′-Bipyridine-4,4′-dicarboxylic Acid for Researchers and Drug Development Professionals

An Overview of a Versatile Bipyridine Derivative in Advanced Chemical Applications

2,2′-Bipyridine-4,4′-dicarboxylic acid (dcbpy) is a versatile organic compound that has garnered significant attention in various fields of chemical research, including coordination chemistry, materials science, and photovoltaics. Its rigid bipyridyl core, coupled with the coordinating functionality of two carboxylic acid groups, makes it an exceptional ligand for the construction of complex molecular architectures and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of Metal-Organic Frameworks (MOFs) and Dye-Sensitized Solar Cells (DSSCs).

Physicochemical Properties

2,2′-Bipyridine-4,4′-dicarboxylic acid is a white to off-white powder with limited solubility in water and common organic solvents.[1] The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [2] |

| Molecular Weight | 244.20 g/mol | [2] |

| Melting Point | >310 °C | [1] |

| Boiling Point | 677 °C at 760 mmHg (estimated) | |

| Density | 1.469 g/cm³ (estimated) | [1] |

| pKa | 1.67 ± 0.10 (predicted) | |

| Appearance | White to white-grey powder | [3] |

| Water Solubility | Insoluble | [1][4] |

| CAS Number | 6813-38-3 | [5] |

Synthesis of 2,2′-Bipyridine-4,4′-dicarboxylic Acid

The synthesis of 2,2′-bipyridine-4,4′-dicarboxylic acid is primarily achieved through two common methods: the oxidation of 4,4′-dimethyl-2,2′-bipyridine and the coupling of 2-chloro-4-pyridinecarboxylic acid. Detailed experimental protocols for both methods are provided below.

Experimental Protocol 1: Oxidation of 4,4′-Dimethyl-2,2′-bipyridine

This method involves the oxidation of the methyl groups of 4,4′-dimethyl-2,2′-bipyridine to carboxylic acids using a strong oxidizing agent such as potassium dichromate in concentrated sulfuric acid.[3]

Materials:

-

4,4′-Dimethyl-2,2′-bipyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium dichromate (K₂Cr₂O₇)

-

Deionized water

-

Methanol

Procedure:

-

In a reaction flask, carefully and slowly add 18 mL of concentrated sulfuric acid to 1.0 g (5.4 mmol) of 4,4′-dimethyl-2,2′-bipyridine with constant stirring. This process is highly exothermic; ensure the mixture is cooled to room temperature.[3]

-

Once cooled, add 3.3 g (11.3 mmol) of potassium dichromate to the solution. The solution will turn a dark green color.[3]

-

Heat the reaction mixture to 65 °C and stir for 6 hours.[3]

-

After 6 hours, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into 1000 mL of deionized water. A white flocculent precipitate will form immediately.[3]

-

Collect the precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and then with methanol until the filtrate is clear.[3]

-

Dry the resulting white solid under vacuum at 60 °C for 18 hours to obtain the final product. A yield of up to 98% can be achieved with this method.[3]

Synthesis of this compound via oxidation.

Experimental Protocol 2: Synthesis from 2-Chloro-4-pyridinecarboxylic acid

An alternative route involves the palladium-catalyzed coupling of 2-chloro-4-pyridinecarboxylic acid.

Materials:

-

2-Chloro-4-pyridinecarboxylic acid

-

Sodium hydroxide (NaOH)

-

Palladium on activated carbon (10 wt. %)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5.00 g of 2-chloro-4-pyridinecarboxylic acid and 2.80 g of sodium hydroxide in a mixture of 20 ml of water and 16 ml of methanol.

-

Add 1.02 g of 10% palladium on activated carbon as the catalyst.

-

Stir the mixture for 6 hours at 80-85 °C under a pressure of 0.1 MPa.

-

After the reaction, filter off the catalyst.

-

Acidify the filtrate to pH 1 using hydrochloric acid.

-

The product, 2,2′-bipyridyl-4,4′-dicarboxylic acid, will precipitate as a white solid.

-

Collect the solid by filtration and dry to obtain the final product. This method can yield up to 85% of the desired product.

Synthesis of this compound via coupling.

Applications in Research and Development

The unique structure of 2,2′-bipyridine-4,4′-dicarboxylic acid makes it a valuable component in several areas of advanced materials and technology.

Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the synthesis of MOFs.[6] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] The bipyridine nitrogen atoms and the carboxylate oxygen atoms of this compound can coordinate with metal centers, leading to the formation of one-, two-, or three-dimensional networks with tunable pore sizes and functionalities.[6][7]

Experimental Protocol: Synthesis of a Cadmium-based MOF (JMS-3)

This protocol describes the synthesis of a 2D metal-organic framework using 2,2′-bipyridine-4,4′-dicarboxylic acid and cadmium nitrate.

Materials:

-

2,2′-Bipyridine-4,4′-dicarboxylic acid (H₂bpydc)

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-dissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF.

-

Add 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O to the solution.

-

Seal the resulting solution in a glass vial.

-

Heat the vial at 115°C for 8 hours.

-

Colorless block-shaped crystals of [Cd₂(bpdc)₂(DMF)₂·2DMF]n will form.

Formation of a MOF with this compound.

Dye-Sensitized Solar Cells (DSSCs)

This compound is a crucial component in the synthesis of photosensitizing dyes, such as the well-known N3 and N719 dyes, used in DSSCs.[5] The carboxylic acid groups serve as anchoring groups that bind the dye to the surface of a semiconductor nanoparticle film (typically TiO₂).[5] This strong electronic coupling facilitates the efficient injection of photoexcited electrons from the dye into the semiconductor's conduction band, which is the fundamental process of current generation in a DSSC.[5]

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a general procedure for the fabrication of a DSSC using a dye derived from 2,2′-bipyridine-4,4′-dicarboxylic acid.

Materials:

-

FTO (Fluorine-doped Tin Oxide) coated glass

-

TiO₂ paste

-

A ruthenium-based dye containing the this compound ligand (e.g., N719)

-

Ethanol

-

Electrolyte solution (e.g., 0.5M LiI, 0.05M I₂ in acetonitrile)

-

Platinum-coated counter electrode

Procedure:

-

Preparation of the TiO₂ Photoanode:

-

Dye Sensitization:

-

While the TiO₂ film is still warm (around 80 °C), immerse it in a solution of the ruthenium dye in ethanol.[9]

-

Allow the film to soak for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption.[8]

-

Rinse the dye-sensitized photoanode with ethanol to remove any unbound dye molecules.[9]

-

-

Assembly of the DSSC:

-

Place a spacer material (e.g., Surlyn) around the dye-sensitized area of the photoanode.

-

Place the platinum-coated counter electrode on top of the photoanode, sandwiching the spacer.

-

Heat the assembly to seal the cell.

-

Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode.

-

Seal the holes to complete the fabrication of the DSSC.[8]

-

Working principle of a DSSC with this compound dye.

Conclusion

2,2′-Bipyridine-4,4′-dicarboxylic acid is a cornerstone ligand in modern coordination chemistry and materials science. Its robust synthesis routes and versatile coordinating ability have enabled the development of innovative materials with tailored properties. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's characteristics and synthetic methodologies is essential for harnessing its full potential in designing next-generation functional materials, from highly efficient solar energy conversion devices to targeted drug delivery systems. The detailed protocols and data presented in this guide serve as a valuable resource for the continued exploration and application of this remarkable molecule.

References

- 1. 2,2'-Bipyridine-4,4'-dicarboxylic Acid CAS 6813-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-38-3 [chemicalbook.com]

- 4. 2,2'-Bipyridine-4,4'-dicarboxylic acid CAS#: 6813-38-3 [m.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. www3.nd.edu [www3.nd.edu]

Unveiling the Electronic Landscape of DCBPy Ligands: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the electronic properties of dicarboxy-bipyridine (DCBPy) ligands. This document collates key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant processes to facilitate a deeper understanding of this compound ligands in various chemical contexts, particularly in the realm of photoredox catalysis.

Core Electronic and Photophysical Properties

This compound ligands, isomers of 2,2'-bipyridine-dicarboxylic acid, are crucial components in the design of transition metal complexes for a wide array of applications, including solar energy conversion and photoredox catalysis.[1][2] The electronic properties of these ligands, particularly when coordinated to a metal center such as Ruthenium(II), are significantly influenced by the position of the carboxylic acid functional groups. These groups not only affect the acidity of the complex but also its photophysical behavior, such as emission lifetimes and quantum yields.

A comparative analysis of Ruthenium(II) complexes with different this compound isomers reveals notable differences in their properties. For instance, the complex [Ru(bpy)₂(3,3'-dcbpy)]²⁺ exhibits stronger acidity compared to its 4,4'-dcbpy analogue, a phenomenon attributed to intramolecular hydrogen-bonding interactions. Furthermore, the substitution pattern of the carboxylic acid groups on the bipyridine backbone has a discernible impact on the photophysical characteristics of the resulting complexes.

The redox behavior of Ru(II) complexes bearing this compound ligands is characterized by metal-based Ru(II)-Ru(III) oxidations and ligand-based reductions. The presence of the electron-withdrawing carboxylic acid groups on the H₂this compound ligands makes the oxidation of the ruthenium center more difficult.[2]

Quantitative Data Summary

The following table summarizes key electronic and photophysical data for various this compound-containing metal complexes as reported in the literature.

| Complex | Property | Value | Solvent | Reference |

| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | Ground State pKa1 | 0.2 | Not Specified | |

| Ground State pKa2 | 2.2 | Not Specified | ||

| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | Ground State pKa1 | 1.7 | Not Specified | |

| Ground State pKa2 | 2.9 | Not Specified | ||

| trans(Br)-[Ru(this compound)(CO)₂Br₂] | Reaction Quantum Yield | 0.68 | Acetonitrile | [1] |

| trans(I)-[Ru(this compound)(CO)₂I₂] | Reaction Quantum Yield | 0.34 | Acetonitrile | [1] |

| Luminescence Activation Energy | 850 cm⁻¹ | Not Specified | [1] | |

| Ru(H₂this compound)(CO)₂Cl₂ | Ru(II)-Ru(III) Oxidation E₁/₂ | 1.62 V vs. Ag⁺/Ag | Not Specified | [2] |

| [Ru(H₂this compound)₃]Cl₂ | Ru(II)-Ru(III) Oxidation E₁/₂ | 0.15 V vs. Ag⁺/Ag | Not Specified | [2] |

| Ligand-based Reduction Epc | -1.37 to -1.57 V | Not Specified | [2] |

Experimental Protocols

The characterization of this compound ligands and their metal complexes involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis and Characterization

The synthesis of ruthenium mono(this compound) complexes, such as trans(Br)-[Ru(this compound)(CO)₂Br₂] and trans(I)-[Ru(this compound)(CO)₂I₂], and their subsequent structural characterization are fundamental to understanding their properties.[1]

Spectrophotometric Titration for pKa Determination

The ground and excited state pKa values of complexes like [Ru(bpy)₂(3,3'-dcbpy)]²⁺ can be determined using spectrophotometric titration. This method involves monitoring the changes in the absorption and emission spectra of the complex as a function of pH.

Cyclic Voltammetry for Redox Property Analysis

The electrochemical redox properties of this compound-containing ruthenium(II) complexes are typically investigated using cyclic voltammetry in solvents such as acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO).[2] This technique allows for the determination of the oxidation and reduction potentials of the metal center and the ligands.[2]

Photochemical Reactivity and Quantum Yield Measurement

The photochemical activity of these complexes can be assessed by illuminating solutions of the compounds and monitoring the resulting changes in their visible and infrared spectra. For instance, the photodissociation of a CO ligand in trans(X)-[Ru(this compound)(CO)₂(X)₂] (X = Br, I) can be followed by observing the disappearance of the initial CO stretching bands and the appearance of new ones.[1] The quantum yields of these photochemical reactions are also determined to quantify the efficiency of the light-induced process.[1]

Visualizing a General Photoredox Catalytic Cycle

The following diagram illustrates a generalized photoredox catalytic cycle involving a this compound-containing Ruthenium complex. Such cycles are fundamental to many organic transformations facilitated by visible light.[3][4]

Caption: A generalized photoredox catalytic cycle.

This guide provides a foundational understanding of the electronic properties of this compound ligands, which is critical for the rational design of novel catalysts and photosensitizers. The compiled data and methodologies offer a starting point for researchers to explore and expand upon the rich chemistry of these versatile ligands.

References

- 1. Photochemical reactivity of halogen-containing ruthenium–this compound (this compound = 4,4′-dicarboxylic acid-2,2′-bipyridine) compounds, trans(Br)-[Ru(this compound)(CO)2Br2] and trans(I)-[Ru(this compound)(CO)2I2] - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2this compound ligand (H2this compound = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

fundamental applications of DCBPy in chemistry

An In-depth Technical Guide on the Core Applications of 2,2'-Bipyridine-4,4'-dicarboxylic acid (DCBPy) in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine-4,4'-dicarboxylic acid (this compound) is a cornerstone bipyridyl ligand in modern coordination chemistry. Its robust metal-chelating properties, coupled with the functional carboxylic acid groups, have established it as a critical component in a range of advanced applications. This technical guide provides a comprehensive overview of the fundamental uses of this compound, with a focus on its pivotal role in dye-sensitized solar cells (DSSCs), photoredox catalysis, and the development of novel anticancer agents. This document furnishes detailed experimental protocols, quantitative performance data, and visual diagrams of key mechanisms and workflows to serve as an in-depth resource for researchers in the field.

Fundamental Applications of this compound

The utility of this compound stems from its ability to act as a versatile scaffolding ligand for transition metals, most notably ruthenium. The bipyridine core provides strong metal coordination, while the carboxylic acid moieties at the 4 and 4' positions serve as critical anchoring groups to surfaces or as points for further functionalization.

Dye-Sensitized Solar Cells (DSSCs)

This compound is a foundational component in the molecular engineering of sensitizing dyes for DSSCs. Ruthenium complexes incorporating this compound ligands, such as the well-established N719 dye, are central to the operation of these photovoltaic devices. In this context, the carboxylic acid groups of this compound anchor the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO₂), facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.

Quantitative Data: Performance of DSSCs Utilizing this compound-based Dyes

| Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

| N719 | - | - | - | 7.29[1] |

| SFA-7 (Organic Sensitizer) | - | - | - | 7.56[1] |

| N719 and Z907 Mixture | - | - | - | 2.287[2] |

| N719 (1 mM concentration) | - | - | - | 0.298[3] |

Note: Direct comparative data for Voc, Jsc, and FF were not consistently available across all cited sources. Efficiency is the most commonly reported comparative metric.

Photoredox Catalysis

Ruthenium-bipyridine complexes, including those with this compound, are powerful photoredox catalysts. Upon absorption of visible light, these complexes can be excited to long-lived triplet states, transforming them into potent single-electron transfer agents.[4] These excited-state complexes can act as both strong reductants and oxidants, enabling a wide array of chemical transformations under mild conditions.[4] The versatility of these catalysts has been harnessed for various organic synthesis applications, including trifluoromethylation, carbonylation, and cross-coupling reactions.[5]

Quantitative Data: Yields of Reactions Mediated by Ruthenium-based Photoredox Catalysts

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

| Pinacol Coupling | [Ru(bpy)₂(BCF)₂] | Benzaldehyde | 1,2-diphenyl-1,2-ethanediol | 87 (NMR Yield)[6] |

| Photoisomerization | [Ru(CF₃bpy)₂(BCF)₂] | - | - | 46[6] |

| C-C Coupling | [Ru(CF₃bpy)₂(BCF)₂] | - | - | 82 (Isolated Yield)[6] |

| Photooxidation of Alcohols | GO@trans-fac-3 | 1-phenylethanol | Acetophenone | 30 (after 3h)[7] |

| Photooxidation of Diols | GO@trans-fac-3 | 1,6-hexanediol | Adipic acid | 42[7] |

Anticancer and Antiproliferative Agents

Ruthenium complexes bearing this compound and its derivatives have emerged as promising candidates in the development of novel anticancer therapeutics.[8] These compounds can exhibit high cytotoxicity towards cancer cell lines while showing significantly less impact on healthy cells.[8] The proposed mechanism of action often involves the induction of apoptosis, a form of programmed cell death, which is a desirable trait for anticancer drugs.[8]

Quantitative Data: In Vitro Cytotoxicity of this compound-based Ruthenium Complexes

| Complex | Cell Line | IC₅₀ (µg/mL) |

| [RuCl₂(3,3'-dcbpy)(DMSO)₂] | MDA-MB-231 (Breast Cancer) | 5.95[8] |

| [RuCl₂(3,3'-dcbpy)(DMSO)₂] | MRC-5 (Normal Lung Fibroblast) | 579.6[8] |

| Doxorubicin (Control) | MDA-MB-231 (Breast Cancer) | 5.15[8] |

| Doxorubicin (Control) | MRC-5 (Normal Lung Fibroblast) | 7.45[8] |

Experimental Protocols

Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a general outline for the fabrication of a laboratory-scale DSSC.

Materials:

-

Conductive glass (e.g., FTO or ITO coated)

-

Titanium dioxide (TiO₂) paste

-

This compound-based sensitizing dye (e.g., N719) solution in ethanol

-

Iodine-based electrolyte solution

-

Graphite pencil or platinum-coated counter electrode

-

Ethanol

-

Deionized water

-

Surfactant (e.g., clear dishwashing liquid)

-

Vinegar or dilute nitric acid

-

Hot plate or furnace

-

Multimeter

-

Binder clips

Procedure:

-

Preparation of the TiO₂ Electrode (Anode): a. Clean two conductive glass plates with ethanol and deionized water. b. Identify the conductive side of the glass using a multimeter. c. Create a TiO₂ paste by grinding TiO₂ powder with a small amount of vinegar or dilute nitric acid to form a uniform slurry.[9][10] A drop of surfactant can be added to improve coating uniformity.[10] d. Apply a thin layer of the TiO₂ paste onto the conductive side of one of the glass plates using a doctor-blading technique. e. Anneal the TiO₂-coated glass plate on a hot plate or in a furnace at approximately 450°C for 30 minutes to sinter the TiO₂ particles.[10]

-

Dye Sensitization: a. After cooling, immerse the TiO₂ electrode in the this compound-based dye solution for a sufficient time (e.g., 10-24 hours) to ensure a monolayer of dye molecules adsorbs onto the TiO₂ surface.[11] b. Rinse the dye-sensitized electrode with ethanol to remove any excess, unbound dye.[11]

-

Preparation of the Counter Electrode (Cathode): a. On the conductive side of the second glass plate, apply a thin layer of graphite by scribbling with a pencil or use a pre-fabricated platinum-coated electrode.[9]

-

Assembly of the DSSC: a. Place the dye-sensitized TiO₂ electrode and the counter electrode facing each other, slightly offset. b. Introduce a few drops of the iodine-based electrolyte solution between the two electrodes. c. Secure the assembly using binder clips.[9]

-

Characterization: a. Measure the voltage and current output of the assembled cell under illumination using a multimeter.

General Protocol for a Photoredox Catalysis Reaction

This protocol outlines a typical setup for a photoredox-catalyzed organic transformation.

Materials:

-

Photoreactor (e.g., a box with a blue LED light source and a cooling fan)[12]

-

Reaction vials (e.g., 0.3 mL to 20 mL)[12]

-

Magnetic stir plate and stir bars

-

Ruthenium-bipyridine photocatalyst (e.g., [Ru(bpy)₃]Cl₂)

-

Substrates and reagents for the specific transformation

-

Anhydrous solvent

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: a. To a reaction vial equipped with a magnetic stir bar, add the photocatalyst, substrates, and any other reagents. b. Dissolve the components in an appropriate anhydrous solvent. c. Seal the vial and deoxygenate the reaction mixture by bubbling with an inert gas for several minutes.

-

Photocatalysis: a. Place the reaction vial in the photoreactor at a fixed distance from the light source.[13] b. Irradiate the reaction mixture with the light source while maintaining constant stirring. A cooling fan should be used to keep the reaction at or near room temperature.[12] c. Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR).

-

Work-up and Analysis: a. Once the reaction is complete, quench the reaction by exposing it to air. b. Purify the product using standard laboratory techniques such as column chromatography. c. Characterize the purified product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Visualizations of Mechanisms and Workflows

Signaling Pathway for Apoptosis Induction by a this compound-Ruthenium Complex

Caption: Proposed apoptotic pathway initiated by a this compound-ruthenium complex.

Experimental Workflow for DSSC Fabrication

Caption: Step-by-step workflow for the fabrication of a dye-sensitized solar cell.

Electron Transfer Mechanism in a DSSC

Caption: Electron flow in a this compound-sensitized dye-sensitized solar cell.

General Catalytic Cycle for Photoredox Catalysis

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

References

- 1. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public.pensoft.net [public.pensoft.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. www3.nd.edu [www3.nd.edu]

- 12. hepatochem.com [hepatochem.com]

- 13. researchgate.net [researchgate.net]

solubility of DCBPy in different solvents

An In-Depth Technical Guide on the Solubility of Dicarboxy-bipyridine (DCBPy) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and chemical synthesis. Dicarboxy-bipyridine (this compound) and its isomers are important heterocyclic building blocks used in the synthesis of metal-organic frameworks (MOFs), organic photocatalysts, and as ligands in coordination chemistry.[1] Understanding the solubility of these compounds in various solvents is essential for their application in synthesis, purification, and formulation.

This technical guide provides a summary of the available solubility data for common isomers of dicarboxy-bipyridine, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. The term "this compound" is an abbreviation, and this guide will focus on the most commonly cited isomers: 4,4'-dicarboxy-2,2'-bipyridine and 5,5'-dicarboxy-2,2'-bipyridine.

Data Presentation: Solubility of this compound Isomers

The following table summarizes the known qualitative and quantitative solubility data for different this compound isomers in a range of solvents. It is important to note that comprehensive quantitative data is limited in publicly available literature.

| Compound Name | Abbreviation | Solvent | Temperature | Solubility | Citation |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | Water | Not specified | Insoluble | [2][3] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | Water (pH adjusted to 10 with NaOH) | Not specified | 4.72 mg/mL (19.33 mM) | [4] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | Dimethyl sulfoxide (DMSO) | Not specified | Soluble | [5] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | N,N-Dimethylformamide (DMF) | Not specified | Soluble | [5] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | Tetrahydrofuran (THF) | Not specified | Soluble | [5] |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-DCBPy | Chloroform | Not specified | Soluble | [5] |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | Water | Room Temperature | Sparingly soluble | [6] |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | Aqueous Buffers | Not specified | Sparingly soluble | |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | 1:3 DMSO:PBS (pH 7.2) | Not specified | ~0.25 mg/mL | |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | Dimethyl sulfoxide (DMSO) | Not specified | Slightly soluble | |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | Dimethyl sulfoxide (DMSO) | Heated | Very slightly soluble | [7] |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-DCBPy | Common Organic Solvents | Not specified | Limited solubility | [6] |

Experimental Protocols: Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[8][9][10] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the equilibrium solubility of a this compound isomer in a specific solvent at a controlled temperature.

2. Materials:

-

This compound compound (solid)

-

Solvent of choice

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound compound to a glass vial. An excess is necessary to ensure that a saturated solution is formed.[9]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[12] The time to reach equilibrium should be determined by taking measurements at different time points until the concentration of the dissolved solid remains constant.[12]

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

-

-

Analysis of Solute Concentration:

-

Carefully take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9] A calibration curve prepared with known concentrations of the this compound compound should be used for quantification.

-

-

Calculation:

-

Calculate the concentration of the this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a this compound compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Experiment.

References

- 1. 2,2'-Bipyridine-5,5'-dicarboxylic acid CAS#: 1802-30-8 [m.chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Cas 1802-30-8,2,2'-Bipyridine-5,5'-dicarboxylic acid | lookchem [lookchem.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. who.int [who.int]

An In-depth Technical Guide to DCBPy in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-dicarboxy-2,2'-bipyridine (DCBPy) and its critical role as an anchoring ligand in ruthenium-based photosensitizers for dye-sensitized solar cells (DSSCs). This document details the core principles of DSSC operation, experimental protocols for cell fabrication and dye synthesis, and quantitative performance data of prominent this compound-containing dyes.

Introduction to Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells have emerged as a promising third-generation photovoltaic technology due to their cost-effectiveness, ease of fabrication, and efficient performance in diverse light conditions.[1][2] A DSSC mimics natural photosynthesis by using a molecular dye to absorb light and generate electrons.[2] The cell is typically composed of a transparent conducting oxide (TCO) coated with a mesoporous semiconductor layer (commonly TiO₂), a photosensitizing dye adsorbed onto the semiconductor surface, a redox-active electrolyte, and a counter electrode.[3]

The operational heart of the DSSC is the photosensitizer. Ruthenium(II) polypyridyl complexes have been extensively studied and have demonstrated high power conversion efficiencies.[4] Within these complexes, ligands such as this compound are instrumental. The carboxylic acid groups of this compound form a strong electronic coupling with the titanium dioxide surface, facilitating the efficient injection of photo-excited electrons from the dye into the semiconductor's conduction band. This crucial step initiates the process of converting light into electrical energy.

The Working Principle of a this compound-Based DSSC

The operation of a DSSC sensitized with a this compound-containing ruthenium dye involves a series of electron transfer processes, as illustrated in the signaling pathway below.

References

An In-Depth Technical Guide to the Electrochemical Behavior of Free 4,4'-Dichloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of free 4,4'-dichloro-2,2'-bipyridine (4,4'-DCBPy), a key building block in coordination chemistry and materials science. Understanding its redox properties is crucial for the rational design of novel catalysts, sensors, and electroactive materials. This document synthesizes available data on its electrochemical characteristics, details relevant experimental protocols, and explores the mechanistic aspects of its redox transformations.

Core Electrochemical Properties

The electrochemical behavior of 4,4'-DCBPy is dominated by the reduction of the bipyridine core, which is influenced by the electron-withdrawing nature of the chlorine substituents. While extensive experimental data for the free ligand is not as prevalent as for its metallic complexes, theoretical studies and comparisons with related compounds provide significant insights.

The reduction of 2,2'-bipyridine and its derivatives typically occurs in two successive one-electron steps, forming the radical anion and then the dianion. The presence of electron-withdrawing groups, such as chlorine atoms at the 4 and 4' positions, shifts the reduction potentials to more positive values compared to the unsubstituted 2,2'-bipyridine. This is due to the stabilization of the resulting reduced species.

Table 1: Calculated and Comparative Electrochemical Data for 4,4'-Dichloro-2,2'-bipyridine and Related Compounds

| Compound | First Reduction Potential (E¹red vs. SHE) | Second Reduction Potential (E²red vs. SHE) | Method |

| 2,2'-Bipyridine | -2.1 V to -2.5 V | ~ -2.7 V | Experimental/Theoretical |

| 4,4'-Dichloro-2,2'-bipyridine | ~ -1.8 V to -2.0 V | Not reported | Theoretical |

| 4,4'-Dimethyl-2,2'-bipyridine | More negative than 2,2'-bipyridine | Not reported | Experimental |

Note: The values for 4,4'-dichloro-2,2'-bipyridine are based on theoretical calculations and comparative analysis with other substituted bipyridines. Experimental verification is recommended.

Experimental Protocols

The investigation of the electrochemical behavior of 4,4'-DCBPy is typically performed using cyclic voltammetry (CV). The following provides a detailed methodology based on standard practices for similar aromatic heterocyclic compounds.

Cyclic Voltammetry of 4,4'-Dichloro-2,2'-bipyridine

Objective: To determine the reduction potentials and assess the reversibility of the electron transfer processes of 4,4'-DCBPy.

1. Materials and Reagents:

-

Analyte: 4,4'-Dichloro-2,2'-bipyridine (high purity)

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous, electrochemical grade. These aprotic solvents are chosen to avoid protonation of the reduced species.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte is the primary species undergoing electron transfer at the electrode surface.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode.

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

-

Inert Gas: High-purity Argon or Nitrogen for deoxygenation.

2. Instrumentation:

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of 4,4'-DCBPy (typically 1-5 mM) in the electrolyte solution.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

-

Deoxygenation:

-

Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs towards negative potentials to observe the reduction events. A typical range would be from 0 V to -2.5 V vs. SCE.

-

Set the scan rate, starting with a typical value of 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2 for reversible or quasi-reversible processes.

-

Measure the peak currents (ipc and ipa). The ratio of ipc to ipa should be close to 1 for a reversible process.

-

Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

-

Electrochemical Reduction Mechanism and Signaling Pathways

The electrochemical reduction of 4,4'-DCBPy is expected to proceed through a stepwise addition of electrons to the π-system of the bipyridine rings. The initial reduction forms a radical anion, and a subsequent reduction can lead to a dianion. A critical aspect of the electrochemistry of halogenated aromatic compounds is the possibility of electrochemical dehalogenation.

Proposed Reduction Pathway

The reduction of 4,4'-DCBPy can be visualized as the following pathway. The initial, reversible one-electron reduction forms the radical anion. Depending on the stability of this species and the applied potential, a second one-electron reduction can occur. A competing or subsequent reaction can be the cleavage of the carbon-chlorine bond, a process known as reductive dehalogenation.

Figure 1: Proposed electrochemical reduction pathway for 4,4'-DCBPy.

The likelihood of dehalogenation depends on several factors, including the solvent, the electrode material, and the applied potential. In aprotic solvents, the radical anion may be stable enough to be observed electrochemically. However, at more negative potentials, or in the presence of proton sources, the C-Cl bond can be cleaved.

Experimental Workflow for Mechanistic Studies

To elucidate the exact mechanism, a systematic experimental approach is required. This workflow outlines the key steps to differentiate between simple electron transfer and processes involving chemical reactions like dehalogenation.

Methodological & Application

Synthesis Protocol for Ruthenium Complexes Incorporating the 4,4'-Dicarboxy-2,2'-bipyridine (DCBPy) Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ruthenium(II) complexes featuring the 4,4'-dicarboxy-2,2'-bipyridine (DCBPy) ligand. These complexes are of significant interest in various research and development fields, including but not limited to photodynamic therapy (PDT), dye-sensitized solar cells (DSSCs), and catalysis. The following sections outline the necessary synthetic steps, from the preparation of the this compound ligand and the ruthenium precursor to the final complex, along with comprehensive characterization data.

Overview of the Synthetic Pathway

The synthesis of the target ruthenium complex, cis-[Ru(bpy)₂(this compound)]²⁺ (where bpy = 2,2'-bipyridine), is a multi-step process. It begins with the synthesis of the this compound ligand and the precursor complex, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₂Cl₂]. These components are then reacted to yield the final product.

Caption: Overall workflow for the synthesis of [Ru(bpy)₂(this compound)]²⁺.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine (this compound)

This protocol is adapted from the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Under constant magnetic stirring, gradually add 0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine to a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid.

-

Maintain stirring and gently heat the mixture.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture over ice.

-

The white precipitate of 4,4'-dicarboxy-2,2'-bipyridine is collected by filtration, washed thoroughly with deionized water, and dried under vacuum.

Step 2: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) [Ru(bpy)₂Cl₂]

This precursor is synthesized by reacting ruthenium(III) chloride with 2,2'-bipyridine.[1]

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

2,2'-bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

Combine RuCl₃·3H₂O (1.000 g, 3.824 mmol), 2,2'-bipyridine (1.195 g, 7.649 mmol), and LiCl (1.077 g) in 7 mL of DMF in a round-bottom flask.[1]

-

Reflux the mixture with magnetic stirring for 8 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Add 32 mL of acetone to precipitate the product.[1]

-

Cool the mixture to 0°C overnight to ensure complete precipitation.[1]

-

Filter the black crystalline solid.

-

Wash the solid sequentially with three 10-mL portions of water and three 10-mL portions of diethyl ether.[1]

-

Dry the product, cis-Ru(bpy)₂Cl₂, under suction. A typical yield is around 39%.[1]

Step 3: Synthesis of [bis(2,2′-bipyridine)(4,4′-dicarboxy-2,2′-bipyridine)ruthenium(II)] perchlorate, Ru(bpy)₂(this compound)₂

This final step involves the reaction of the precursor with the this compound ligand.[2]

Materials:

-

cis-Ru(bpy)₂Cl₂·xH₂O

-

4,4'-dicarboxy-2,2'-bipyridine (this compound)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Deionized Water

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine 1.0 g (1.85 mmol) of Ru(bpy)₂Cl₂·xH₂O, 0.6 g (2.55 mmol) of this compound, and 0.6 g (7.14 mmol) of sodium bicarbonate.[2]

-

Add 30 mL of water and 20 mL of methanol to the flask.[2]

-

Reflux the solution for 2–3 hours under an inert atmosphere.[2]

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted ligand.

-

The product can be crystallized by diffusion of diethyl ether into an acetonitrile solution of the complex.[2]

Characterization Data

The synthesized ligand and complexes should be characterized using various spectroscopic and analytical techniques. Representative data is summarized below.

Table 1: Summary of Synthesis Yields

| Compound/Complex | Starting Materials | Typical Yield |

| 4,4'-dicarboxy-2,2'-bipyridine (this compound) | 4,4'-dimethyl-2,2'-bipyridine | High |

| cis-Ru(bpy)₂Cl₂ | RuCl₃·3H₂O, 2,2'-bipyridine | ~39%[1] |

| --INVALID-LINK--₂ | cis-Ru(bpy)₂Cl₂, this compound | Not explicitly stated |

Table 2: ¹H NMR Data (400 MHz, CD₃CN)

| Compound/Complex | Chemical Shift (δ, ppm) and Multiplicity |

| [Ru(bpy)₂(this compound)]²⁺ | Aromatic protons show appropriate multiplets. The –COOH proton is not observed in the ¹H NMR spectrum. Functionalized bipyridine's aromatic protons are de-shielded.[3] |

Table 3: UV-Visible Absorption and Electrochemical Data

| Complex | Absorption λₘₐₓ (nm) in CH₃CN | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Oxidation Potential E₁/₂ (V vs. Ag/Ag⁺) |

| [Ru(bpy)₂(this compound)]²⁺ | Not explicitly stated | Not explicitly stated | Reversible metal-based Ru³⁺/²⁺ oxidation process observed.[3] |

| Ru(H₂this compound)₂(this compound) | Not explicitly stated | Not explicitly stated | 0.15–1.62[4] |

Application in Photodynamic Therapy (PDT): A Mechanistic Overview

Ruthenium polypyridyl complexes, such as those synthesized here, are promising photosensitizers for photodynamic therapy. Their mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to cancer cell death.

Caption: General mechanism of action for a Ru(II) photosensitizer in PDT.

The process begins with the administration of the ruthenium complex, which can be taken up by cancer cells.[5] Upon irradiation with light of a specific wavelength, the complex absorbs a photon and transitions from its ground state to an excited state. This excited complex can then transfer its energy to molecular oxygen (³O₂) present in the cellular environment. This energy transfer converts the oxygen into a highly reactive singlet oxygen (¹O₂), a major type of ROS. The generated singlet oxygen is highly cytotoxic, inducing cellular damage and ultimately leading to apoptotic cell death.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2this compound ligand (H2this compound = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation via Click Chemistry

Introduction

The precise and efficient modification of biomolecules is a cornerstone of modern chemical biology, enabling advancements in diagnostics, therapeutics, and fundamental research. Among the various bioconjugation techniques, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has emerged as a powerful tool for its high selectivity, efficiency, and biocompatibility.[1][2] This reaction facilitates the covalent ligation of an azide-modified molecule with an alkyne-modified molecule, forming a stable triazole linkage.[2][3] These application notes provide detailed protocols for the functionalization of biomolecules using this versatile chemistry, intended for researchers, scientists, and drug development professionals.

Core Principles of CuAAC Click Chemistry

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][3] The reaction is highly specific, as azides and alkynes are generally absent in biological systems, preventing side reactions with native functional groups.[1] The reaction proceeds rapidly in aqueous solutions and over a wide pH range (4-11), making it suitable for modifying sensitive biomolecules.[1][2]

A critical component of this reaction is the copper(I) catalyst, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2][3] To prevent the cytotoxic effects of free copper and enhance reaction efficiency, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3][4]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary stock solutions for performing click chemistry reactions is provided below.

| Stock Solution | Concentration | Solvent | Storage Notes |

| THPTA Ligand | 200 mM | Water | Stable for several weeks when frozen.[3][4] |

| Copper (II) Sulfate (CuSO₄) | 100 mM | Water | Stable for several weeks when frozen.[3][4] |

| Sodium Ascorbate | 100 mM - 300 mM | Water | Prepare fresh daily as it readily oxidizes.[1][3] |

| Azide-modified Biomolecule | 10 mM | DMSO/tBuOH or Water | Store as recommended by the manufacturer. |

| Alkyne-modified Biomolecule | Varies | Water or Buffer | Store as recommended by the manufacturer. |

Protocol 1: Labeling of Oligonucleotides and DNA

This protocol provides a general procedure for the labeling of alkyne-modified oligonucleotides with an azide-containing molecule.

Procedure:

-

Prepare Stock Solutions: Prepare the necessary stock solutions as detailed in the table above.[4]

-

Prepare Catalyst Premix: A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[4]

-

Reaction Setup: In a microfuge tube, combine the following reagents in the specified order:

-

Initiate Reaction: Add 40 equivalents of freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[4]

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[4]

-

Purification: Purify the labeled oligonucleotide/DNA via ethanol precipitation or other suitable methods.[4]

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol outlines a method for labeling azide or alkyne-modified proteins within a complex cell lysate.

Procedure:

-

Sample Preparation: To a 1.5 mL microfuge tube, add the following:

-

50 µL of protein lysate (1-5 mg/mL) in an appropriate buffer.

-

90 µL of PBS buffer.

-

20 µL of a 2.5 mM solution of the corresponding azide or alkyne detection reagent.[3]

-

-

Add Ligand and Copper:

-

Initiate Reaction: Add 10 µL of a 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[3]

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[3]

-

Downstream Analysis: The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as gel electrophoresis.[3]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language provide clear visual representations of experimental procedures and related biological processes.

Caption: Workflow for a typical bioconjugation experiment using click chemistry.

Caption: Internalization pathway of an antibody-drug conjugate (ADC).[5]

Troubleshooting and Considerations

-

Reaction Inefficiency: If the labeling efficiency is low, consider increasing the concentration of the copper catalyst and ligand. The use of an accelerating ligand can also be beneficial.[6]

-

Presence of Thiols: High concentrations of thiols (e.g., from cysteine residues or reducing agents) can interfere with the reaction by binding to the copper catalyst. In such cases, using excess copper or sacrificial metals like Zn(II) or Ni(II) may be necessary.[6]

-

Biomolecule Stability: While click chemistry is generally biocompatible, it is essential to ensure that the reaction conditions (e.g., pH, temperature) are compatible with the stability and activity of the biomolecule being modified.

-

Purification: Following the reaction, it is crucial to remove unreacted reagents, catalyst, and ligand to prevent potential toxicity in downstream applications, especially for in vivo studies.

Conclusion

Copper-catalyzed azide-alkyne cycloaddition is a robust and versatile method for the functionalization of a wide range of biomolecules. The protocols and guidelines presented here offer a solid foundation for researchers to implement this powerful technology in their work, paving the way for new discoveries and applications in science and medicine.

References

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com [confluore.com]

- 5. An Overview of Antibody Conjugated Polymeric Nanoparticles for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing DCBPy as an Anchor in Dye-Sensitized Solar Cells (DSSCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity, offering a cost-effective and versatile alternative to conventional silicon-based solar cells. At the heart of a DSSC is the sensitizer, a dye molecule responsible for light absorption and electron injection. The anchoring group of the dye plays a pivotal role in its attachment to the semiconductor photoanode, typically titanium dioxide (TiO₂), and influences the overall device performance. 4,4'-dicarboxylic-2,2'-bipyridine (DCBPy) and its derivatives are widely employed as effective anchoring ligands for various metal complex sensitizers, particularly those based on ruthenium. The carboxylic acid groups of this compound form a strong covalent bond with the TiO₂ surface, facilitating efficient electron injection from the excited dye into the conduction band of the semiconductor. This document provides detailed application notes and experimental protocols for the use of this compound as an anchor in DSSCs.

Data Presentation: Performance of DSSCs with this compound-Anchored Dyes

The following table summarizes the photovoltaic performance of various DSSCs employing ruthenium-based dyes with this compound or its derivatives as anchoring ligands. This data is compiled from multiple research sources to provide a comparative overview.

| Dye Name/Complex | Anchoring Ligand | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| N719 | 4,4'-dicarboxy-2,2'-bipyridine | 18.2 | 0.72 | 0.69 | 9.30 | [1] |

| Ru-bpy | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.58 | [2] |

| Ru-dppz | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.40 | [2] |

| Ru-dppx | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 0.61 | [2] |

| [Ru(this compound)₃]⁴⁻ | 4,4'-dicarboxy-2,2'-bipyridine | - | - | - | 1.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of DSSCs using this compound-anchored dyes.

Protocol 1: Synthesis of a this compound-Anchored Ruthenium Dye (N719)

This protocol describes a common method for the synthesis of the benchmark N719 dye, cis-di(thiocyanato)bis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II).

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

4,4'-dicarboxylic-2,2'-bipyridine (this compound)

-

Ammonium thiocyanate (NH₄NCS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃), dilute

-

Ethanol

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flasks, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Synthesis of the Ru(this compound)₂(Cl)₂ intermediate:

-

In a round-bottom flask, dissolve RuCl₃·xH₂O and a slight excess (2.1 equivalents) of 4,4'-dicarboxy-2,2'-bipyridine in anhydrous DMF.

-

Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The color of the solution will change from dark brown to a deep red or purple.

-

Allow the reaction mixture to cool to room temperature.

-

The intermediate product can be precipitated by adding diethyl ether and collected by filtration.

-

-

Synthesis of the final N719 dye:

-

Dissolve the Ru(this compound)₂(Cl)₂ intermediate in a minimal amount of DMF.

-

Add a large excess of ammonium thiocyanate (NH₄NCS) to the solution.

-

Reflux the mixture under an inert atmosphere for 4-6 hours. The color will change to a deep purple/black.

-

Cool the reaction mixture to room temperature.